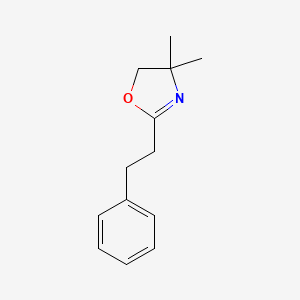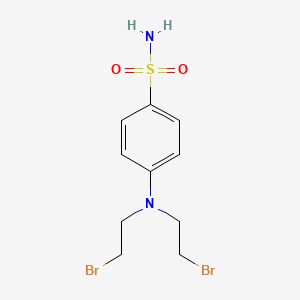![molecular formula C14H15Cl2NO2 B14004665 6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one CAS No. 58265-09-1](/img/structure/B14004665.png)
6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and a bis(2-chloroethyl)aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one typically involves the reaction of chromen-2-one derivatives with bis(2-chloroethyl)amine. The reaction conditions often require the use of a solvent such as dichloromethane or chloroform, and a catalyst like triethylamine to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of 6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one involves its interaction with cellular components. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound can induce apoptosis in cancer cells by causing DNA damage and disrupting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[Bis(2-chloroethyl)amino]chromen-2-one
- 6-[Bis(2-chloroethyl)aminomethyl]-4-methyl-chromen-2-one
Uniqueness
6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one is unique due to its specific structure, which combines the chromen-2-one core with the bis(2-chloroethyl)aminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58265-09-1 |
|---|---|
Molekularformel |
C14H15Cl2NO2 |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
6-[bis(2-chloroethyl)aminomethyl]chromen-2-one |
InChI |
InChI=1S/C14H15Cl2NO2/c15-5-7-17(8-6-16)10-11-1-3-13-12(9-11)2-4-14(18)19-13/h1-4,9H,5-8,10H2 |
InChI-Schlüssel |
PVQOKOBQYVUNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


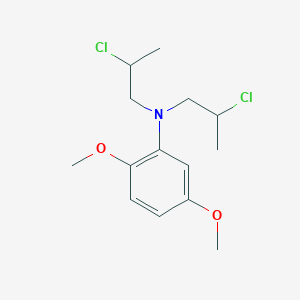
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
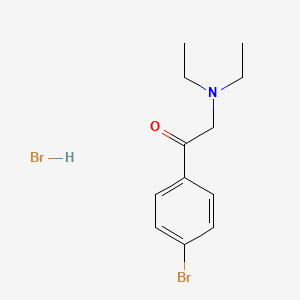
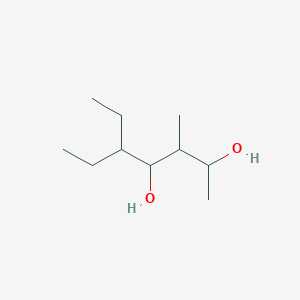
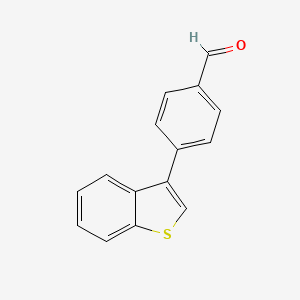
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
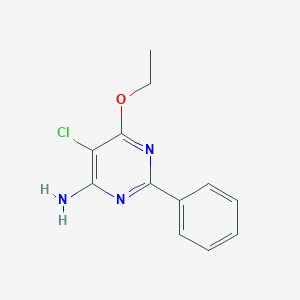
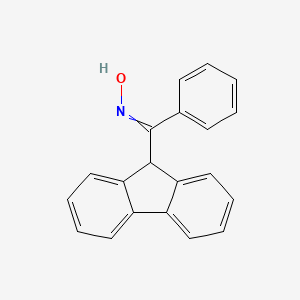
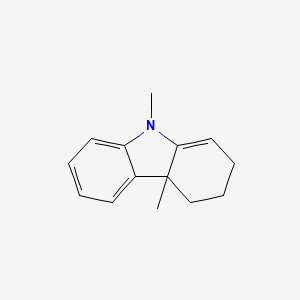
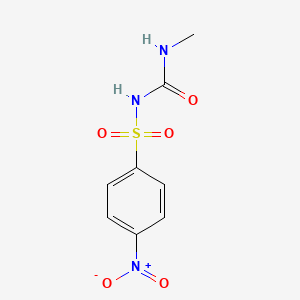
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
